4-(Difluoromethyl)-6-methylpyridin-2-amine
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Overview
Description
4-(Difluoromethyl)-6-methylpyridin-2-amine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a difluoromethyl group and a methyl group attached to the pyridine ring
Preparation Methods
The synthesis of 4-(Difluoromethyl)-6-methylpyridin-2-amine can be achieved through several methods. One common approach involves the difluoromethylation of pyridine derivatives. This process can be carried out using various difluoromethylation reagents, such as difluoromethyl iodide or difluoromethyl sulfone, under appropriate reaction conditions. The reaction typically requires the presence of a base and a catalyst to facilitate the formation of the difluoromethyl group on the pyridine ring .
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
4-(Difluoromethyl)-6-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
4-(Difluoromethyl)-6-methylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. The presence of the difluoromethyl group can enhance the reactivity and stability of the resulting compounds.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: In medicinal chemistry, it is explored for its potential therapeutic properties, such as anti-inflammatory, antibacterial, or anticancer activities.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to target proteins or enzymes. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
4-(Difluoromethyl)-6-methylpyridin-2-amine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)-6-methylpyridin-2-amine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can result in different chemical and physical properties.
4-(Fluoromethyl)-6-methylpyridin-2-amine: The presence of a single fluorine atom in the fluoromethyl group can lead to variations in reactivity and stability compared to the difluoromethyl derivative.
Properties
IUPAC Name |
4-(difluoromethyl)-6-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c1-4-2-5(7(8)9)3-6(10)11-4/h2-3,7H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRUKZLLJLZVLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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